[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 256347-91-8
VCID: VC0158583
InChI: InChI=1S/C37H44O11/c1-19-27(42)17-26-31(45-22(4)39)37-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)35(37,9)32(46-23(5)40)33(47-24(6)41)36(19,37)34(26,7)8/h10-16,19,26,28-29,31-33H,2,17-18H2,1,3-9H3/b16-15+/t19-,26+,28+,29+,31-,32+,33+,35+,36-,37-/m1/s1
SMILES: CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C37H44O11
Molecular Weight: 664.7 g/mol

[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate

CAS No.: 256347-91-8

Reference Standards

VCID: VC0158583

Molecular Formula: C37H44O11

Molecular Weight: 664.7 g/mol

[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate - 256347-91-8

CAS No. 256347-91-8
Product Name [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate
Molecular Formula C37H44O11
Molecular Weight 664.7 g/mol
IUPAC Name [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C37H44O11/c1-19-27(42)17-26-31(45-22(4)39)37-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)35(37,9)32(46-23(5)40)33(47-24(6)41)36(19,37)34(26,7)8/h10-16,19,26,28-29,31-33H,2,17-18H2,1,3-9H3/b16-15+/t19-,26+,28+,29+,31-,32+,33+,35+,36-,37-/m1/s1
Standard InChIKey UJXWMCIQXDTSTA-CEHNVHRWSA-N
Isomeric SMILES C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
Appearance Powder
PubChem Compound 10032362
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator